molecular formula C19H21N3O5S B3565130 N-(2-METHYL-5-NITROPHENYL)-3-(PIPERIDINE-1-SULFONYL)BENZAMIDE

N-(2-METHYL-5-NITROPHENYL)-3-(PIPERIDINE-1-SULFONYL)BENZAMIDE

Cat. No.: B3565130
M. Wt: 403.5 g/mol
InChI Key: UGSSCUXTBXRCFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-METHYL-5-NITROPHENYL)-3-(PIPERIDINE-1-SULFONYL)BENZAMIDE is a synthetic organic compound that belongs to the class of sulfonylbenzamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-METHYL-5-NITROPHENYL)-3-(PIPERIDINE-1-SULFONYL)BENZAMIDE typically involves multi-step organic reactions. A common synthetic route might include:

    Nitration: Introduction of the nitro group into the aromatic ring.

    Sulfonylation: Attachment of the sulfonyl group to the benzamide structure.

    Amidation: Formation of the amide bond between the sulfonylbenzamide and the piperidine derivative.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-METHYL-5-NITROPHENYL)-3-(PIPERIDINE-1-SULFONYL)BENZAMIDE can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Common reagents include hydrogen gas with a metal catalyst (e.g., Pd/C) or chemical reducing agents like tin(II) chloride.

    Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used.

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions are typically employed.

Major Products

    Reduction: Conversion of the nitro group to an amine.

    Substitution: Formation of various substituted derivatives.

    Hydrolysis: Breakdown into corresponding carboxylic acids and amines.

Scientific Research Applications

    Chemistry: As an intermediate in organic synthesis.

    Biology: As a probe to study biological pathways.

    Medicine: Potential therapeutic agent for various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-METHYL-5-NITROPHENYL)-3-(PIPERIDINE-1-SULFONYL)BENZAMIDE would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity and leading to a biological response. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-(2-METHYL-5-NITROPHENYL)-3-(PIPERIDINE-1-SULFONYL)BENZAMIDE: can be compared with other sulfonylbenzamides and nitrophenyl derivatives.

    Sulfonylureas: Known for their use in diabetes treatment.

    Nitrobenzamides: Studied for their antimicrobial and anticancer properties.

Uniqueness

The uniqueness of this compound lies in its specific structural features, which may confer unique biological activities or chemical reactivity compared to other similar compounds.

For precise and detailed information, consulting scientific literature and databases is recommended

Properties

IUPAC Name

N-(2-methyl-5-nitrophenyl)-3-piperidin-1-ylsulfonylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O5S/c1-14-8-9-16(22(24)25)13-18(14)20-19(23)15-6-5-7-17(12-15)28(26,27)21-10-3-2-4-11-21/h5-9,12-13H,2-4,10-11H2,1H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGSSCUXTBXRCFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N-(2-METHYL-5-NITROPHENYL)-3-(PIPERIDINE-1-SULFONYL)BENZAMIDE
Reactant of Route 2
Reactant of Route 2
N-(2-METHYL-5-NITROPHENYL)-3-(PIPERIDINE-1-SULFONYL)BENZAMIDE
Reactant of Route 3
Reactant of Route 3
N-(2-METHYL-5-NITROPHENYL)-3-(PIPERIDINE-1-SULFONYL)BENZAMIDE
Reactant of Route 4
Reactant of Route 4
N-(2-METHYL-5-NITROPHENYL)-3-(PIPERIDINE-1-SULFONYL)BENZAMIDE
Reactant of Route 5
N-(2-METHYL-5-NITROPHENYL)-3-(PIPERIDINE-1-SULFONYL)BENZAMIDE
Reactant of Route 6
N-(2-METHYL-5-NITROPHENYL)-3-(PIPERIDINE-1-SULFONYL)BENZAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.